molecular formula C11H17N3 B13208816 5-Methyl-3',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]

5-Methyl-3',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]

Cat. No.: B13208816
M. Wt: 191.27 g/mol
InChI Key: HOSTUFAKOGWVAZ-UHFFFAOYSA-N
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Description

5-Methyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a cyclopentane ring fused to an imidazo[4,5-c]pyridine moiety. The molecular formula of this compound is C11H17N3, and it has a molecular weight of 191.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor containing both the cyclopentane and imidazo[4,5-c]pyridine moieties. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of advanced catalysts and controlled reaction environments to achieve the desired product efficiently. specific industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] is unique due to its specific spirocyclic structure and the presence of a methyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2'-methylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopentane]

InChI

InChI=1S/C11H17N3/c1-8-3-2-5-11(8)10-9(4-6-14-11)12-7-13-10/h7-8,14H,2-6H2,1H3,(H,12,13)

InChI Key

HOSTUFAKOGWVAZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC12C3=C(CCN2)NC=N3

Origin of Product

United States

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